4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide
Description
Chemical Significance and Structural Uniqueness
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide represents a structurally distinct member of the benzamide family, characterized by its hybrid aromatic system and sulfur-containing substituents. The compound’s molecular framework consists of a benzamide core (C₆H₅CONH₂) functionalized with a 4-methylphenyl group at the amide nitrogen and a methylsulfanyl (SCH₃) moiety at the para position of the adjacent phenyl ring. This configuration introduces unique electronic and steric properties, as the electron-donating methyl group and the polarizable sulfur atom create a balance between hydrophobicity and potential hydrogen-bonding interactions.
The compound’s structural identity is further defined by its molecular formula (C₁₅H₁₅NOS) and a molar mass of 257.35 g/mol. Key bonding features include:
- Amide linkage : The –NH–CO– group facilitates planar rigidity and participates in intermolecular hydrogen bonding.
- Methylsulfanyl substituent : The SCH₃ group introduces steric bulk and alters electron density distribution across the aromatic system.
- Para-substitution pattern : Both the methyl and methylsulfanyl groups occupy para positions on their respective rings, optimizing symmetry and crystallographic packing efficiency.
Comparative analysis with analogous structures, such as N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzamide (CAS 338398-71-3), reveals that the absence of a methylene (–CH₂–) spacer in 4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide reduces conformational flexibility while enhancing π-π stacking interactions between aromatic planes. This structural simplification has implications for synthetic accessibility and solid-state stability.
Historical Context in Benzamide Derivative Research
The systematic exploration of benzamide derivatives began in the mid-20th century, driven by their pharmacological potential as kinase inhibitors and antimicrobial agents. Early work focused on simple N-aryl benzamides, but the introduction of sulfur-containing variants like 4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide emerged more recently, coinciding with advances in sulfanyl group chemistry during the 1990s.
Key milestones in this structural class include:
- 1994 : First reported synthesis of a sulfanyl-substituted benzamide via nucleophilic aromatic substitution, demonstrating improved thermal stability compared to non-sulfur analogs.
- 2008 : X-ray crystallographic studies of N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide (a structural analog) revealed intermolecular N–H···O hydrogen bonds as critical packing determinants, providing a template for understanding supramolecular arrangements in related compounds.
- 2014 : Development of multikinase inhibitors incorporating pyrido[2,3-d]pyrimidine cores highlighted the importance of sulfur-containing benzamides in modulating enzymatic activity through selective hydrogen bonding and hydrophobic interactions.
The synthetic evolution of 4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide reflects broader trends in benzamide research:
| Decade | Synthetic Focus | Relevance to Target Compound |
|---|---|---|
| 1980s | Basic N-alkylation methods | Established amide bond formation protocols |
| 1990s | Thioether functionalization | Enabled incorporation of SCH₃ groups |
| 2000s | Crystal engineering | Guided structural optimization for solid-state stability |
| 2010s | Computational modeling | Predicted electronic effects of para-substituents |
Modern applications leverage these historical advances, with 4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide serving as:
Properties
CAS No. |
607361-29-5 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
4-methyl-N-(4-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C15H15NOS/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
VYIVUKAIIASKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Methylbenzoic Acid and 4-(Methylsulfanyl)aniline
Reagents :
- 4-methylbenzoic acid
- 4-(methylsulfanyl)aniline
- Coupling agent: Dicyclohexylcarbodiimide (DCC)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
Solvent : Dichloromethane
-
- Dissolve 4-methylbenzoic acid and 4-(methylsulfanyl)aniline in dichloromethane.
- Add DCC and DMAP to initiate the coupling reaction.
- Stir the mixture at room temperature for several hours until the reaction completes, as monitored by Thin Layer Chromatography (TLC).
- After completion, filter out the dicyclohexylurea byproduct and concentrate the solution to obtain crude product.
Yield : This method typically yields around 70-85% of the desired product.
Alternative Synthesis via Acylation
Reagents :
- Methylsulfonyl chloride
- Aniline derivative (p-toluidine)
-
- React methylsulfonyl chloride with aniline in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
- Subsequently, acylate this intermediate using acetic anhydride or another suitable acylating agent.
Yield : This method can achieve yields of approximately 60-75%.
Summary Table of Preparation Methods
| Method | Key Reagents | Yield (%) | Comments |
|---|---|---|---|
| Reaction of Acid and Aniline | DCC, DMAP, Dichloromethane | 70-85 | Commonly used method with good efficiency |
| Acylation of Sulfonamide | Methylsulfonyl chloride, Triethylamine | 60-75 | Alternative method with moderate yield |
Several studies have explored the optimal conditions for synthesizing similar benzamide derivatives. Key findings include:
The use of DCC as a coupling agent significantly enhances the reaction rate and yield when synthesizing amides from carboxylic acids and amines.
Employing DMAP as a catalyst can lower the activation energy required for the reaction, thus increasing efficiency.
Continuous flow reactors have been suggested for industrial-scale production, allowing for better control over reaction parameters and improved yields.
Post-synthesis, it is crucial to characterize the synthesized compound to confirm its identity and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
4-Methyl-N-(4-methylphenyl)benzamide (CAS 6876-66-0)
- Structure : Differs by replacing the methylsulfanyl group with a methyl (Me) group on the phenyl ring.
- Molecular Formula: C₁₅H₁₅NO; Molecular Weight: 225.29 .
- Key Difference : The absence of sulfur reduces lipophilicity compared to the target compound. This may result in lower cellular uptake or altered metabolic pathways.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
- Structure : Features a salicylamide backbone with chlorine and trifluoromethyl (CF₃) substituents.
- Activity : Demonstrates potent antimicrobial activity against sulfate-reducing bacteria (e.g., Desulfovibrio piger), with biomass inhibition up to 90% at 30 µmol/L .
- Comparison : The CF₃ group enhances electronegativity and steric bulk, likely improving target binding compared to the methylsulfanyl group in the target compound.
N-(5-Bromopyridin-2-yl)-4-methylbenzamide
Kinase Inhibitors with Benzamide Scaffolds
Nilotinib (4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide)
- Structure: Incorporates a trifluoromethylphenyl group, imidazole, and pyrimidinylamino extensions.
- Activity : Potent BCR-ABL kinase inhibitor (IC₅₀ < 30 nM) used in chronic myeloid leukemia therapy .
- Comparison : The extended aromatic and heterocyclic substituents enable deep binding into kinase ATP pockets, a feature absent in the simpler target compound.
Ponatinib (AP24534)
- Structure : Contains an imidazo[1,2-b]pyridazin-3-ylethynyl group and trifluoromethylphenyl substituent.
- Activity : Pan-BCR-ABL inhibitor effective against the T315I resistance mutation .
- Comparison : The ethynyl linker and heterocyclic system increase molecular rigidity and target affinity, highlighting the importance of complex substituents in kinase inhibition.
Olverembatinib (4-Methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-3-[(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide)
Antimicrobial and Antifungal Benzamides
4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide
- Structure : Includes an imidazole ring and sulfamoylphenyl group.
- Activity : Exhibits antifungal activity against Candida spp. and antibacterial effects .
4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide
- Structure : Combines methyl, pyrimidine, and carbamothioyl groups.
- Activity : Shows antioxidant and antibacterial activity against Staphylococcus aureus .
- Comparison : The carbamothioyl group introduces sulfur-mediated redox activity, which may amplify oxidative stress in bacterial cells compared to the target compound.
Data Tables
Research Findings and Trends
- Kinase Inhibitors : Complex substituents (e.g., ethynyl-heterocycles, trifluoromethyl) are critical for high-affinity binding and overcoming drug resistance . The target compound’s lack of such groups limits its utility in this domain.
- Antimicrobial Activity : Halogen (Cl, Br) and nitro groups enhance antibacterial potency via electrophilic interactions, whereas methylsulfanyl may offer moderate activity through lipophilic effects .
- Metabolic Stability : Sulfur-containing compounds like the target may exhibit slower hepatic clearance due to cytochrome P450 interactions, a property exploited in nilotinib’s design .
Biological Activity
4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide is an organic compound notable for its potential therapeutic applications, particularly in medicinal chemistry. This compound features a benzamide structure with both a methyl and a methylsulfanyl group, which contributes to its unique chemical properties and biological activity. Recent studies have indicated that it may act as an enzyme inhibitor or modulator, with implications for treating various diseases, including cancer and inflammatory conditions.
- Molecular Formula : C15H17NOS
- Structure : Characterized by a benzamide backbone with substituents that enhance its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide exhibits significant biological activity, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which alters cellular pathways and physiological responses.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological investigation.
- Anticancer Properties : There is growing interest in its ability to modulate pathways involved in cancer progression.
The mechanism of action of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide likely involves:
- Binding Interactions : The compound binds to specific enzymes or receptors, which can lead to the modulation of signaling pathways.
- Alteration of Cellular Functions : By inhibiting enzyme activity or modulating receptor functions, it can influence cell proliferation and apoptosis.
Case Studies and Experimental Data
- Antimicrobial Activity : In vitro studies have demonstrated that similar compounds exhibit antimicrobial properties against various bacterial strains. For instance, derivatives with structural similarities have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Studies : Research has indicated that compounds with similar structures can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Inflammation Models : Animal models have been used to assess the anti-inflammatory effects of related compounds, showing promising results in reducing inflammation markers .
Comparative Analysis
A comparison with structurally related compounds highlights the unique aspects of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methyl-N-(4-methylphenyl)benzamide | Lacks the methylsulfanyl group | Focuses on hydrophobic interactions |
| 2-Hydroxy-4-methyl-N-[4-(methylsulfanyl)phenyl]benzamide | Contains an additional hydroxyl group | Potentially enhances solubility |
| N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide | Different functional groups | Unique nitrogen-rich structure |
Synthesis Pathway
The synthesis of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-(methylsulfanyl)aniline using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in dichloromethane at room temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
